molecular formula C17H22ClNO4 B1272005 Boc-(R)-alpha-(4-chloro-benzyl)-proline CAS No. 959582-49-1

Boc-(R)-alpha-(4-chloro-benzyl)-proline

Cat. No. B1272005
M. Wt: 339.8 g/mol
InChI Key: ITYZUJACZSDOIE-QGZVFWFLSA-N
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Description

Boc-(R)-alpha-(4-chloro-benzyl)-proline is a derivative of the amino acid proline, which has been modified to include a tert-butyl carbamate (Boc) protecting group and a 4-chloro-benzyl substitution. This compound is of interest in the field of asymmetric synthesis, where it can serve as a chiral ligand or catalyst to induce enantioselectivity in chemical reactions. The presence of the Boc group protects the amino functionality during reactions, while the 4-chloro-benzyl moiety can influence the steric and electronic environment of the catalytic site, thus affecting the outcome of the reaction .

Synthesis Analysis

The synthesis of related Boc-protected proline derivatives involves the protection of the amino group of proline with di-tert-butyl pyrocarbonate, resulting in an N-Boc-protected proline. Subsequent reactions, such as etherification with benzyl bromide, can introduce the benzyl group into the proline structure. In the case of Boc-(R)-alpha-(4-chloro-benzyl)-proline, a similar synthetic route would likely be employed, with the specific introduction of a 4-chloro-benzyl group to achieve the desired substitution pattern. The synthesis of these compounds is crucial for their application in asymmetric catalysis, as demonstrated by the synthesis of N-Boc-(4R)-benzyloxy-(S)-proline, which showed high efficiency as a catalyst in asymmetric aldol reactions .

Molecular Structure Analysis

The molecular structure of Boc-(R)-alpha-(4-chloro-benzyl)-proline would be characterized by the presence of the Boc group and the 4-chloro-benzyl substituent. The Boc group adds steric bulk to the molecule, which can be beneficial in protecting the amino group during reactions and can also influence the selectivity of the catalytic process. The 4-chloro-benzyl group would contribute both steric and electronic effects due to the presence of the chlorine atom, which is an electron-withdrawing group. These structural features are important for the compound's role in asymmetric synthesis, as they can affect the enantioselectivity and yield of the reactions in which it is used .

Chemical Reactions Analysis

Compounds like Boc-(R)-alpha-(4-chloro-benzyl)-proline are used in asymmetric catalysis to promote enantioselective reactions. For instance, Boc-l-proline has been utilized as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, achieving good yields and enantioselectivities. The modified proline derivatives can influence the reaction pathway and the stereochemical outcome of the product, which is a key aspect of asymmetric synthesis. The specific reactions and the performance of Boc-(R)-alpha-(4-chloro-benzyl)-proline would depend on its unique structural attributes, which would need to be empirically determined .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-alpha-(4-chloro-benzyl)-proline would include its solubility in organic solvents, melting point, and stability under various conditions. These properties are influenced by the protective Boc group and the 4-chloro-benzyl substituent. The Boc group generally increases the compound's resistance to acidic conditions, allowing for selective deprotection when necessary. The 4-chloro-benzyl group could affect the compound's polarity and hence its solubility in different solvents. Understanding these properties is essential for handling the compound and optimizing its use in chemical reactions .

Scientific Research Applications

Chiral Separation and Pharmaceutical Building Block

Boc-proline derivatives, including Boc-(R)-alpha-(4-chloro-benzyl)-proline, are used extensively as building blocks in pharmaceutical compounds. They have been successfully separated into enantiomers using high-performance liquid chromatography (HPLC) methods, which is crucial for drug development. The methods employed utilize a Chiralpak AD-H column, with the chiral recognition mechanism varying based on the composition of the proline derivatives. This work highlights the versatility and importance of Boc-proline derivatives in pharmaceutical research (Zhao & Pritts, 2007).

Catalysis in Organic Synthesis

In the field of organic chemistry, these proline derivatives have been synthesized and utilized in complex reactions. For example, (R)-Boc-2-methylproline, a variant of Boc-proline, has been synthesized with excellent stereochemical control and used in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor (Kolaczkowski et al., 2019). This demonstrates the role of Boc-proline derivatives in facilitating complex and stereo-specific organic transformations.

Peptide Synthesis and Structural Analysis

Boc-proline derivatives are also pivotal in peptide synthesis and structural analysis. For example, Boc-L-Asn-L-Pro-OBzl, a dipeptide containing a Boc-protected proline, has been synthesized and analyzed for its crystal structure. This study provides insights into the molecular conformations and interactions in peptides, which are essential for understanding protein structure and function (Stroup et al., 2009).

Polymer and Material Science

In material science, Boc-proline derivatives contribute to the synthesis of well-defined homopolypeptides and copolypeptides. These compounds play a crucial role in developing new materials with specific properties, such as biocompatibility and controlled degradation rates. The research in this area opens avenues for novel applications in biomedicine and materials engineering (Gkikas et al., 2011).

Catalyst Development

Boc-proline derivatives have been used in the development of chiral catalysts for asymmetric reactions. For instance, N-Boc-(4R)-benzyloxy-(S)-proline, derived from Boc-protected hydroxy-proline, served as an efficient catalyst in the asymmetric aldol reaction, highlighting its potential in stereoselective organic synthesis (Yu, 2004).

Conformational Studies in Peptides

Boc-proline derivatives are instrumental in studying peptide conformation and dynamics. For example, the study of α-Methyl-L-proline, a Boc-protected proline derivative, revealed insights into cis-trans prolyl peptide bond equilibria, which is critical for understanding protein folding and function (Torbeev et al., 2012).

properties

IUPAC Name

(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYZUJACZSDOIE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375950
Record name BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-alpha-(4-chloro-benzyl)-proline

CAS RN

959582-49-1
Record name BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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